N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2097914-67-3
VCID: VC4272314
InChI: InChI=1S/C15H18N4OS/c20-14(9-12-4-8-21-11-12)18-10-13-3-1-7-19(13)15-16-5-2-6-17-15/h2,4-6,8,11,13H,1,3,7,9-10H2,(H,18,20)
SMILES: C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=CSC=C3
Molecular Formula: C15H18N4OS
Molecular Weight: 302.4

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide

CAS No.: 2097914-67-3

Cat. No.: VC4272314

Molecular Formula: C15H18N4OS

Molecular Weight: 302.4

* For research use only. Not for human or veterinary use.

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide - 2097914-67-3

Specification

CAS No. 2097914-67-3
Molecular Formula C15H18N4OS
Molecular Weight 302.4
IUPAC Name N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-2-thiophen-3-ylacetamide
Standard InChI InChI=1S/C15H18N4OS/c20-14(9-12-4-8-21-11-12)18-10-13-3-1-7-19(13)15-16-5-2-6-17-15/h2,4-6,8,11,13H,1,3,7,9-10H2,(H,18,20)
Standard InChI Key JAOPJFDEYWAUND-UHFFFAOYSA-N
SMILES C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=CSC=C3

Introduction

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide is a complex organic compound with a molecular formula of C15H18N4OS and a molecular weight of 302.4 g/mol . This compound combines a pyrimidinyl-pyrrolidinyl moiety with a thiophenyl acetamide group, suggesting potential biological activities due to its structural components.

Synthesis and Preparation Methods

The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide typically involves multi-step organic synthesis techniques. These steps may include the formation of the pyrimidinyl-pyrrolidinyl moiety through the reaction of pyrimidine with pyrrolidine, followed by coupling with thiophen-3-yl acetamide derivatives. The specific conditions, such as catalysts and solvents, can significantly affect the yield and purity of the final product.

Biological Activities and Potential Applications

While specific biological activities of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide are not extensively documented, compounds with similar structural features have shown potential in various therapeutic areas. For instance, pyrimidine derivatives are known for their roles in nucleic acid synthesis and can interact with enzymes or receptors involved in disease processes. Thiophene derivatives have also been explored for their antimicrobial and anti-inflammatory properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator